3-(4-Chlorophenyl)-6-ethenyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
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Overview
Description
3-(4-Chlorophenyl)-6-ethenyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol is a heterocyclic compound that features a fused furo-pyridine ring system. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-6-ethenyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furo-pyridine core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable electrophiles.
Introduction of the 4-chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the core structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-pressure reactions, catalytic processes, and continuous flow chemistry can be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-6-ethenyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(4-Chlorophenyl)-6-ethenyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biology: It is used in research related to enzyme inhibition and receptor binding studies.
Materials Science: This compound is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-6-ethenyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol involves its interaction with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-6-ethenyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
- 3-(4-Methylphenyl)-6-ethenyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
- 3-(4-Fluorophenyl)-6-ethenyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
Uniqueness
3-(4-Chlorophenyl)-6-ethenyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol is unique due to the presence of the chlorophenyl group, which can influence its biological activity and chemical reactivity. The specific arrangement of the furo-pyridine ring system also contributes to its distinct properties compared to other similar compounds.
Properties
CAS No. |
91868-80-3 |
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Molecular Formula |
C15H12ClNO2 |
Molecular Weight |
273.71 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-6-ethenyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol |
InChI |
InChI=1S/C15H12ClNO2/c1-2-13-14(18)12-8-19-15(11(12)7-17-13)9-3-5-10(16)6-4-9/h2-7,15,18H,1,8H2 |
InChI Key |
GBWYCLRVNAYVTG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=NC=C2C(OCC2=C1O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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